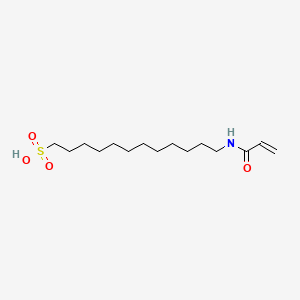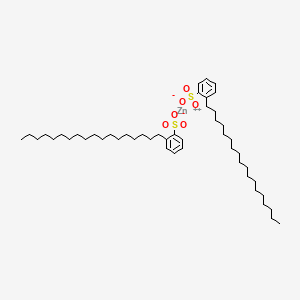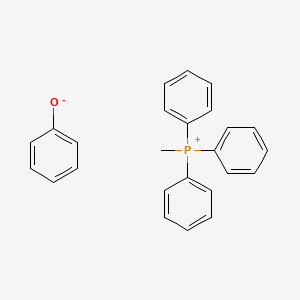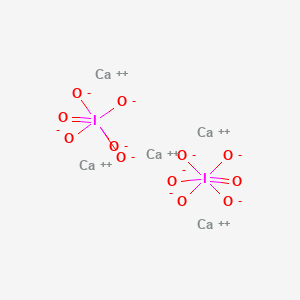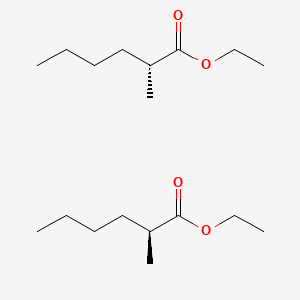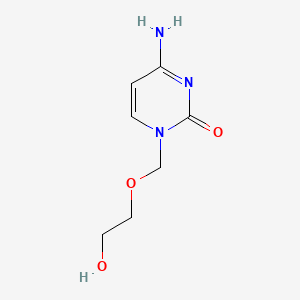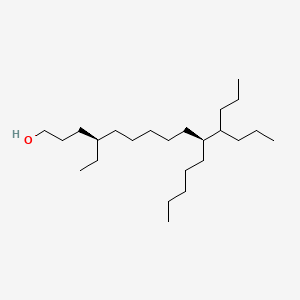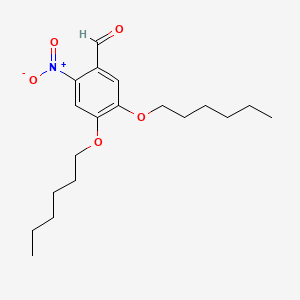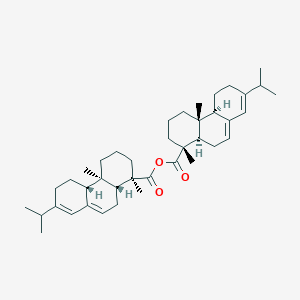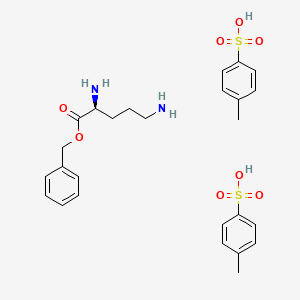
Benzyl L-ornithine di(4-toluenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苄基L-鸟氨酸二(4-甲苯磺酸盐) 是一种化学化合物,分子式为C26H34N2O8S2,分子量为566.7 g/mol。它是L-鸟氨酸(一种氨基酸)的衍生物,常用于各种化学和生物应用中。
准备方法
化学反应分析
反应类型
苄基L-鸟氨酸二(4-甲苯磺酸盐) 会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠)进行。
取代: 可以发生亲核取代反应,其中苄基可以被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在碱存在下,使用胺或硫醇等亲核试剂。
主要生成产物
氧化: 生成羧酸。
还原: 生成伯胺。
取代: 生成取代的苄基衍生物。
科学研究应用
苄基L-鸟氨酸二(4-甲苯磺酸盐) 在科学研究中具有广泛的应用:
化学: 用作合成肽和其他复杂分子的构建模块。
生物学: 研究其在涉及L-鸟氨酸的代谢途径中的作用。
医学: 研究其在治疗某些代谢疾病方面的潜在治疗作用。
工业: 用于生产药物和作为化学合成中的试剂。
作用机制
苄基L-鸟氨酸二(4-甲苯磺酸盐) 的作用机制涉及其与生物系统中的特定酶和受体的相互作用。该化合物可以作为参与尿素循环的酶的底物,影响尿素和其他代谢物的产生。它还可以与细胞膜上的受体相互作用,调节细胞功能和信号通路。
相似化合物的比较
属性
CAS 编号 |
33303-49-0 |
|---|---|
分子式 |
C26H34N2O8S2 |
分子量 |
566.7 g/mol |
IUPAC 名称 |
benzyl (2S)-2,5-diaminopentanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H18N2O2.2C7H8O3S/c13-8-4-7-11(14)12(15)16-9-10-5-2-1-3-6-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,13-14H2;2*2-5H,1H3,(H,8,9,10)/t11-;;/m0../s1 |
InChI 键 |
IUNSCWXAJURFKJ-IDMXKUIJSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN)N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


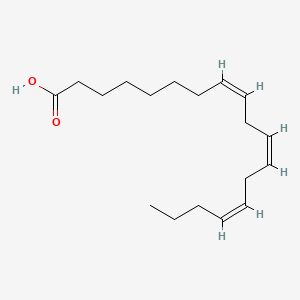
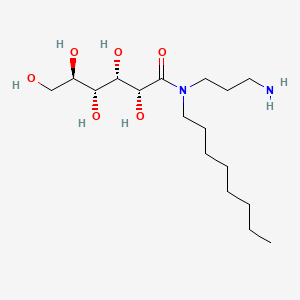
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
